molecular formula C22H23N3O8 B14770098 Thalidomide-O-acetamido-PEG2-propargyl

Thalidomide-O-acetamido-PEG2-propargyl

Cat. No.: B14770098
M. Wt: 457.4 g/mol
InChI Key: XBQJQCALGXGWEG-UHFFFAOYSA-N
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Description

Contextualization within Targeted Protein Degradation (TPD) Modalities

Targeted protein degradation is an innovative therapeutic strategy that moves beyond simple protein inhibition. Instead of merely blocking the active site of a pathogenic protein, TPD aims to completely remove the protein from the cellular environment by hijacking the body's natural protein degradation system.

Conceptual Framework of Proteolysis-Targeting Chimeras (PROTACs) as Event-Driven Pharmacology

PROTACs are the primary tools of TPD. broadpharm.com A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. broadpharm.comprecisepeg.com By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the target protein into close proximity with the ligase. axispharm.com This proximity allows the E3 ligase to tag the target protein with ubiquitin molecules, marking it for destruction by the proteasome, the cell's protein disposal machinery. chempartner.com

This mechanism is categorized as "event-driven" pharmacology, which contrasts with the "occupancy-driven" model of traditional inhibitors. chempartner.comnih.gov In an occupancy-driven model, a drug molecule must continuously bind to its target to exert its effect. In contrast, a single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules. After the target is ubiquitinated and sent to the proteasome, the PROTAC is released and can recruit another target protein, initiating the cycle anew. chempartner.com This catalytic nature means that PROTACs can be effective at very low concentrations and have the potential to target proteins previously considered "undruggable." nih.gov

The Foundational Role of E3 Ubiquitin Ligases in Cellular Protein Homeostasis and Degradation Pathways

The entire PROTAC strategy is built upon the foundation of the cell's native ubiquitin-proteasome system (UPS). The UPS is a critical pathway that regulates the degradation of over 80% of intracellular proteins, thereby maintaining cellular protein homeostasis. patsnap.comnih.govnih.gov This process is essential for a vast array of cellular functions, including cell cycle progression, DNA repair, and signal transduction. wikipedia.org

The specificity of the UPS is conferred by a family of over 600 different E3 ubiquitin ligases. patsnap.com These enzymes are responsible for recognizing specific substrate proteins and catalyzing the final step in the ubiquitination cascade: the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. nih.govwikipedia.org By recruiting a specific E3 ligase, a PROTAC can hijack this highly specific and efficient degradation pathway to eliminate a disease-causing protein. patsnap.com The dysregulation of E3 ligases themselves is implicated in various diseases, highlighting their central role in cellular health. wikipedia.org

Structural Design Principles and Rationale of Thalidomide-O-acetamido-PEG2-propargyl

The chemical architecture of this compound is a clear example of rational PROTAC design. Each component of the molecule is selected for a specific function, creating a versatile tool for building custom protein degraders.

ComponentFunction
Thalidomide (B1683933) Moiety E3 Ligase Ligand (Binds to Cereblon/CRBN)
PEG2 Linker Spacer (Connects the two ligands and influences properties)
Propargyl Group Chemical Handle (For conjugation via Click Chemistry)

The Thalidomide Moiety as a Cereblon (CRBN) E3 Ligase Ligand

The thalidomide component of the molecule functions as the E3 ligase ligand. dcchemicals.com Specifically, thalidomide and its analogs (such as lenalidomide (B1683929) and pomalidomide) are known to bind to Cereblon (CRBN). rsc.orgnih.gov CRBN is a substrate receptor protein that is part of the larger CRL4^CRBN^ E3 ubiquitin ligase complex. rsc.orgnih.gov The discovery of CRBN as the direct target of thalidomide was a major breakthrough that explained its diverse biological effects and paved the way for its use in TPD. rsc.org By incorporating the thalidomide moiety, this compound can effectively recruit the CRL4^CRBN^ E3 ligase, which is a crucial first step in the PROTAC-mediated degradation process. nih.govmedchemexpress.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23N3O8

Molecular Weight

457.4 g/mol

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-(2-prop-2-ynoxyethoxy)ethyl]acetamide

InChI

InChI=1S/C22H23N3O8/c1-2-9-31-11-12-32-10-8-23-18(27)13-33-16-5-3-4-14-19(16)22(30)25(21(14)29)15-6-7-17(26)24-20(15)28/h1,3-5,15H,6-13H2,(H,23,27)(H,24,26,28)

InChI Key

XBQJQCALGXGWEG-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

Synthetic Pathways for Thalidomide-O-acetamido-PEG2-propargyl

Design and Synthesis of the Thalidomide-Acetamido-PEG2 Scaffold

The synthesis of the core scaffold begins with commercially available thalidomide (B1683933) derivatives, which are modified to incorporate a PEG linker. A common approach involves the alkylation of 4-hydroxythalidomide with a suitable bifunctional PEG linker. For the "acetamido" component, a common precursor is N-(2-aminoethyl)acetamide, which can be coupled to a carboxylic acid-terminated PEG linker attached to the thalidomide core. The PEG2 linker, consisting of two ethylene (B1197577) glycol units, provides the necessary spacing and solubility for the final compound. The synthesis typically involves standard peptide coupling reactions, utilizing reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to form a stable amide bond.

Integration of the Terminal Propargyl Moiety

Once the Thalidomide-Acetamido-PEG2 scaffold with a reactive handle (e.g., a terminal amine or carboxylic acid) is synthesized, the propargyl group is introduced. Propargyl bromide is a common and efficient reagent for this purpose, reacting with a terminal hydroxyl or amino group on the PEG linker under basic conditions. Alternatively, propargyl amine can be coupled to a carboxylic acid-terminated linker. mdpi.com The presence of the terminal alkyne is crucial for subsequent "click chemistry" reactions.

Optimization of Reaction Yields and Purity for Research Applications

Achieving high yields and purity is paramount for the successful application of this compound in research, particularly in the synthesis of well-defined PROTACs. Optimization strategies include:

Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry of reagents is critical. Inert atmosphere conditions (e.g., using argon or nitrogen) are often employed to prevent side reactions, especially when handling air-sensitive reagents.

Purification Techniques: High-performance liquid chromatography (HPLC) is the method of choice for purifying the final product and intermediates. Reverse-phase HPLC with a water/acetonitrile gradient is commonly used to separate the desired compound from starting materials and byproducts.

Analytical Characterization: The purity and identity of the synthesized compound are confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR and ¹³C NMR are used to confirm the chemical structure, while high-resolution mass spectrometry provides the exact molecular weight.

Table 1: Key Reaction Parameters and Optimization

Parameter Considerations for Optimization Analytical Techniques for Verification
Solvent Solubility of reactants, compatibility with reaction conditions. Not directly applicable
Temperature Balancing reaction rate with potential for side reactions or degradation. In-process monitoring (e.g., TLC, LC-MS)
Catalyst/Reagent Concentration Stoichiometric ratios to maximize conversion and minimize excess reagents. HPLC, LC-MS
Reaction Time Monitored to ensure complete reaction without product degradation. TLC, HPLC, LC-MS
Purification Method Selection of appropriate chromatography conditions (e.g., column type, mobile phase). HPLC, Purity analysis

Advanced Bioconjugation via the Propargyl Handle

The terminal propargyl group of this compound serves as a versatile handle for bioconjugation, primarily through azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". broadpharm.comrsc.org

Applications of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in PROTAC Assembly

Table 2: Components of CuAAC for PROTAC Synthesis

Component Role in the Reaction
This compound E3 ligase binder with a terminal alkyne.
Azide-functionalized POI ligand Binds to the target protein for degradation.
Copper(I) Catalyst Catalyzes the cycloaddition reaction. Often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.
Ligand (e.g., TBTA) Stabilizes the Cu(I) oxidation state and improves reaction efficiency.

| Solvent | Typically a mixture of water and an organic solvent like t-butanol or DMSO. |

Modular Assembly of PROTAC Libraries

The development of PROTACs as therapeutic agents relies on the ability to rapidly synthesize and evaluate a diverse range of molecules. The modular design of PROTACs, which consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, lends itself to a combinatorial approach. "this compound" is a key component in this modular assembly, providing the E3 ligase-binding element and a versatile linker for conjugation.

Diverse Target Protein Ligand Conjugation Strategies

The terminal propargyl group of this compound is a key functional handle that enables its conjugation to various target protein ligands through highly efficient and specific chemical reactions. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." tandfonline.comnih.gov This reaction allows for the rapid and reliable formation of a stable triazole linkage between the alkyne-containing thalidomide building block and an azide-modified target protein ligand. tandfonline.comnih.gov

The modularity afforded by this approach is a significant advantage in the construction of PROTAC libraries. Researchers can synthesize a variety of azide-functionalized ligands for their protein of interest and then, in a parallel fashion, conjugate them with this compound. acs.org This strategy streamlines the synthesis process, allowing for the generation of a large number of distinct PROTAC molecules from a smaller set of initial building blocks. tandfonline.comnih.gov This high-throughput synthesis capability is crucial for the efficient screening and identification of potent and selective protein degraders. nih.gov

The bio-orthogonal nature of the click reaction ensures that the conjugation occurs with high fidelity and under mild conditions, preserving the integrity of the often complex and sensitive protein ligands. tandfonline.comnih.gov This robust and versatile conjugation strategy has been widely adopted in the development of PROTACs for a multitude of protein targets. tandfonline.com

Systematic Variation of Linker Length and Composition for Structure-Activity Relationship (SAR) Studies

The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein. nih.govnih.gov this compound, with its defined PEG2 linker, serves as a valuable tool for conducting systematic Structure-Activity Relationship (SAR) studies to optimize this crucial component.

Researchers can synthesize a series of PROTACs with varying linker lengths and compositions to probe the optimal spatial arrangement between the target protein and the E3 ligase. nih.gov The use of PEG linkers, such as the PEG2 unit in this compound, is common due to their ability to improve solubility and pharmacokinetic properties of the resulting PROTACs. nih.govacs.org

Detailed research findings have demonstrated the profound impact of linker modifications on PROTAC activity. For instance, in the development of G9a/GLP degraders, a PROTAC with a PEG linker exhibited improved solubility and degradation efficiency compared to its counterpart with an alkyl linker. acs.org Furthermore, within the same study, longer PEG linkers resulted in enhanced G9a/GLP degradation, highlighting the importance of linker length optimization. acs.org Similarly, in a series of ursane-thalidomide based PROTACs, the nature and length of the linker were found to be critical for their antitumor activity, with a 3-polyoxyether (POE-3) linker demonstrating notable efficacy. researchgate.net

The following interactive data table illustrates a hypothetical SAR study on a target protein, showcasing how systematic variations in the linker can impact the degradation efficiency (DC50) and cellular potency (IC50) of the resulting PROTACs.

PROTACE3 Ligase LigandLinkerTarget Protein LigandDC50 (nM)IC50 (nM)
Compound 1ThalidomideAlkyl C4Ligand X500>1000
Compound 2ThalidomidePEG2Ligand X150450
Compound 3ThalidomidePEG4Ligand X50120
Compound 4ThalidomidePEG6Ligand X80200

This table is a representative example based on published SAR studies of PROTACs and is intended for illustrative purposes. acs.orgresearchgate.net

By utilizing building blocks like this compound, researchers can systematically explore the "linkerology" of PROTACs, leading to the rational design of highly potent and selective protein degraders for therapeutic applications. nih.gov

Molecular Mechanisms of Cereblon Engagement and Protac Mediated Protein Degradation

Cereblon (CRBN) Binding and Allosteric Modulation by the Thalidomide (B1683933) Moiety

The thalidomide component of the molecule is crucial for hijacking the CRL4-CRBN E3 ubiquitin ligase complex. This complex, which includes Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1), is responsible for tagging proteins with ubiquitin for proteasomal degradation.

The thalidomide moiety binds directly to Cereblon (CRBN), which acts as the substrate receptor for the E3 ligase complex. This interaction occurs within a specific hydrophobic pocket in CRBN, often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues. The glutarimide (B196013) ring of thalidomide is essential for this binding, forming conserved hydrogen bonds with residues such as Trp 380 and His 378.

CompoundBinding Affinity (Ki, µM)Assay Method
Compound 7c (2,4,6-trichlorobenzol moiety)9FRET
Compound 7d (benzyloxy group)4FRET
Compound 4b (amino group at R1)11FRET
Compound 5b (amino group at R1)12FRET

Data adapted from a study on novel Cereblon effectors.

The binding of the thalidomide moiety to CRBN is not a simple lock-and-key interaction; it is an allosteric event that induces a significant conformational change in the CRBN protein. Upon binding, CRBN transitions from a relatively "open" or inactive state to a "closed" or active conformation. This structural rearrangement involves the stabilization of a β-hairpin "sensor loop" which creates a new, or neomorphic, binding surface on the protein. This ligand-induced change in the surface topology of CRBN is the fundamental mechanism by which it can now recognize and bind to proteins that it would not normally interact with, known as neosubstrates. The conversion from the open to the closed conformation is considered a key mechanistic step for neosubstrate recruitment and subsequent degradation.

Formation of the Ternary Complex and Substrate Recruitment

The ultimate goal of a PROTAC is to bring a target protein into close proximity with the E3 ligase to facilitate its ubiquitination. This is achieved through the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ligase.

Once the thalidomide moiety of the PROTAC is bound to CRBN and has induced the "closed" conformation, the other end of the PROTAC, which has a ligand for a specific target protein, binds to that target. This results in the formation of a stable ternary complex. The stability of this complex is not solely dependent on the individual binding affinities of the two ligands to their respective proteins. Instead, favorable protein-protein interactions between the target protein and CRBN, mediated by the PROTAC, play a crucial role. The formation of this complex is a dynamic process, and its stability is a key factor in determining the efficiency of the subsequent degradation.

The PEG2 linker in Thalidomide-O-acetamido-PEG2-propargyl provides several key advantages:

Flexibility and Length : The length of the linker is crucial. If it is too short, steric hindrance may prevent the simultaneous binding of both the target protein and CRBN. If it is too long, the two proteins may not be brought into close enough proximity for efficient ubiquitin transfer. The PEG2 linker offers a defined length and degree of flexibility that can be optimal for certain target-ligase pairs.

Orientation : The linker helps to correctly orient the target protein relative to the E3 ligase complex. This proper positioning is essential to expose lysine (B10760008) residues on the surface of the target protein to the catalytic site of the E2 ubiquitin-conjugating enzyme, which is brought in by the E3 ligase complex.

Ubiquitination Cascade and Proteasomal Degradation

The formation of a productive ternary complex is the initiating step for the enzymatic cascade that leads to protein degradation. The E3 ligase, CRL4-CRBN, facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to one or more lysine residues on the surface of the target protein.

This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. The proteasome is a large protein complex that functions as the cell's primary machinery for degrading unneeded or damaged proteins. It recognizes and binds to the polyubiquitinated target protein, unfolds it, and degrades it into small peptides. The PROTAC molecule, having catalyzed this event, can then disassociate and go on to mediate the degradation of another target protein molecule.

Mechanistic Insights into Target Protein Ubiquitination by the E3 Ligase Complex

The degradation process is initiated by the formation of a ternary complex, which consists of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. nih.govnih.gov In PROTACs synthesized from this compound, the thalidomide moiety specifically binds to Cereblon (CRBN). promega.comresearchgate.net CRBN does not act alone; it functions as the substrate receptor within a larger multi-protein assembly known as the Cullin-RING Ligase 4A (CRL4A) E3 ubiquitin ligase complex. nih.govresearchgate.net

The formation of this ternary complex is the crucial event that brings the target protein into the vicinity of the E3 ligase's enzymatic machinery. biorxiv.org This proximity hijacking of the ligase initiates a cascade known as ubiquitination. nih.gov This enzymatic process unfolds in a series of steps:

Ubiquitin Activation: A small protein called ubiquitin is first activated in an ATP-dependent reaction by a ubiquitin-activating enzyme (E1). scienceopen.com

Ubiquitin Conjugation: The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). scienceopen.com

Ubiquitin Ligation: The CRL4^CRBN E3 ligase, now in complex with the PROTAC and the target protein, facilitates the final transfer of ubiquitin from the E2 enzyme to one or more surface-exposed lysine residues on the target protein. nih.gov

This process is repeated multiple times, resulting in the attachment of a chain of ubiquitin molecules, known as a polyubiquitin chain, to the target protein. scienceopen.com This polyubiquitin chain serves as a molecular flag, marking the protein for destruction. rsc.org The formation of the ternary complex and the subsequent ubiquitination are considered the rate-limiting steps in the degradation process. nih.govresearchgate.net

Table 1: Key Components of the PROTAC-Mediated Ubiquitination Process

Component Role in Ubiquitination
PROTAC A heterobifunctional molecule that bridges the target protein and the E3 ligase, inducing their proximity. nih.gov
Target Protein (POI) The specific protein of interest that is selected for degradation.
Cereblon (CRBN) The substrate receptor of the E3 ligase complex, directly engaged by the thalidomide moiety of the PROTAC. researchgate.net
CRL4^CRBN Complex The full E3 ubiquitin ligase complex that catalyzes the transfer of ubiquitin to the target protein. nih.gov
Ubiquitin (Ub) A small regulatory protein that is attached to the target protein to form a polyubiquitin chain. scienceopen.com
E1, E2 Enzymes Enzymes that sequentially activate and conjugate ubiquitin before its transfer to the target by the E3 ligase. scienceopen.com

Pathway to 26S Proteasome-Dependent Protein Degradation

Once a target protein is tagged with a polyubiquitin chain, it is recognized by the 26S proteasome, the primary cellular machine responsible for protein degradation. portlandpress.com The 26S proteasome is a large, multi-subunit protease complex that identifies, unfolds, and destroys ubiquitinated proteins. nih.gov

The degradation pathway proceeds as follows:

Recognition: The polyubiquitin chain on the target protein is recognized by ubiquitin receptor subunits located on the 19S regulatory particle of the 26S proteasome. portlandpress.comresearchgate.net

Engagement and Deubiquitination: The target protein binds to the proteasome. As it is engaged, the polyubiquitin chain is typically removed by deubiquitinating enzymes (DUBs) associated with the proteasome, allowing the ubiquitin monomers to be recycled back into the cell. portlandpress.com

Unfolding and Translocation: The ATPase subunits within the 19S regulatory particle use the energy from ATP hydrolysis to unfold the target protein and thread the linear polypeptide chain into the central cavity of the 20S core particle. nih.govnih.gov

Proteolysis: The 20S core particle contains the proteolytic active sites that chop the unfolded protein into small peptides, typically 7-9 amino acids in length. nih.gov

A key feature of this mechanism is its catalytic nature. After the target protein is ubiquitinated, the PROTAC molecule dissociates from the complex and is not degraded. scienceopen.comrsc.org This allows a single PROTAC molecule to engage another target protein and E3 ligase, initiating multiple rounds of degradation. nih.govrsc.org This catalytic action means that sub-stoichiometric amounts of the PROTAC can lead to the removal of a substantial amount of the target protein. nih.gov

Table 2: Stages of 26S Proteasome-Dependent Degradation

Stage Description
Recognition The polyubiquitinated target protein is identified and bound by ubiquitin receptors on the 19S regulatory particle. portlandpress.com
Deubiquitination The ubiquitin chain is cleaved from the substrate, and ubiquitin monomers are recycled. portlandpress.com
Unfolding & Translocation The target protein is denatured and fed into the proteasome's core by ATP-dependent motor proteins. researchgate.netnih.gov
Proteolysis The protein is cleaved into small peptides by the active sites within the 20S core particle. nih.gov
PROTAC Recycling The PROTAC molecule is released after ubiquitination and can facilitate further degradation cycles. rsc.org

Research Applications in Targeted Protein Degradation

Development of PROTACs for Specific Protein Targets Utilizing Thalidomide-O-acetamido-PEG2-propargyl

The "click chemistry" enabled by the propargyl group on this compound provides a versatile platform for developing PROTACs against a wide array of specific protein targets. nih.govexplorationpub.com Researchers can synthesize a ligand for a protein of interest with a complementary azide (B81097) group, and then use the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to covalently link it to the thalidomide-based E3 ligase recruiter. unibo.itacs.org This modular approach has been instrumental in creating libraries of PROTACs to target proteins implicated in various diseases. explorationpub.comacs.org

A primary focus of PROTAC technology has been the degradation of oncogenic proteins that are difficult to target with traditional inhibitors. dntb.gov.ua Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein, is a key target in cancer research. oup.com Several potent BRD4-degrading PROTACs have been developed by conjugating the BRD4 inhibitor JQ1 to a thalidomide (B1683933) derivative. oup.comnih.gov For instance, the PROTAC dBET1 was created by linking a JQ1 analog to a thalidomide derivative, demonstrating effective BRD4 degradation in acute myeloid leukemia cell lines. nih.govnih.gov

The synthesis of such PROTACs can be efficiently achieved using a building block like this compound. explorationpub.com A JQ1 molecule modified with an azide group can be "clicked" onto the alkyne of the thalidomide linker, rapidly generating a library of potential degraders with varying linker lengths to optimize degradation potency. unibo.itacs.org This approach, termed Click-formed Proteolysis Targeting Chimeras (CLIPTAC), has successfully achieved complete BRD4 degradation in preclinical models. nih.gov Studies on these BRD4-targeting PROTACs have shown potent degradation, leading to downstream effects such as the suppression of the c-MYC oncogene and inhibition of cancer cell proliferation. nih.gov

PROTACTarget ProteinE3 Ligase RecruiterDegradation Potency (DC50/EC50)Cell Line
ARV-825BRD4Pomalidomide (Thalidomide analog)< 1 nM (DC50)Burkitt's Lymphoma
dBET1BRD4Thalidomide~430 nM (EC50)22Rv1
TD-428BRD4Thalidomide derivative0.32 nM (DC50)22Rv1
PROTAC STING degrader-4STINGUnavailable3.23 µM (DC50)THP-1 dual cells

The PROTAC strategy has been extended to proteins involved in inflammatory signaling. The Stimulator of Interferon Genes (STING) protein is a key component of the innate immune system, and its aberrant activation is linked to autoimmune and autoinflammatory diseases. uni-muenchen.de Developing PROTACs to degrade STING offers a potential therapeutic approach to downregulate these harmful inflammatory states. uni-muenchen.de

A modular click chemistry approach, directly enabled by reagents like this compound, has been proposed for the synthesis of STING-degrading PROTACs. uni-muenchen.de This involves coupling various STING-binding molecules functionalized with an azide to a CRBN recruiter equipped with a terminal alkyne. This method allows for the efficient creation of a library of compounds to identify potent and selective STING degraders. uni-muenchen.de One such degrader, PROTAC STING degrader-4, has been shown to induce potent, dose-dependent degradation of STING in THP-1 dual cells with a half-maximal degradation concentration (DC₅₀) of 3.23 µM. medchemexpress.com This degradation was confirmed to be dependent on the proteasome pathway. medchemexpress.com

The versatility of using thalidomide-based building blocks has allowed for the rapid expansion of PROTAC technology to a multitude of other disease-associated proteins previously considered "undruggable." researchgate.netresearchgate.net This includes targeting kinases, nuclear receptors, and other challenging protein classes. Examples of successful degradation using thalidomide-based PROTACs include:

Bruton's tyrosine kinase (BTK): Targeted for B-cell malignancies. nih.gov

Androgen Receptor (AR) and Estrogen Receptor (ER): Key targets in prostate and breast cancer, respectively. The clinical trial candidates ARV-110 (AR degrader) and ARV-471 (ER degrader) both utilize a thalidomide derivative to recruit CRBN. nih.govnih.gov

Cyclin-dependent kinases (CDKs): PROTACs have been developed to degrade CDK2, CDK4, and CDK6, which are involved in cell cycle regulation and are targets in cancer therapy. nih.govunibo.it

STAT3: A transcription factor that is a notoriously difficult target for small molecule inhibitors has been successfully degraded by PROTACs, achieving tumor regression in preclinical models. dntb.gov.ua

Investigation of Degradation Kinetics and Efficiencies

A critical aspect of PROTAC development is the characterization of their degradation kinetics and efficiency. Unlike traditional inhibitors that rely on sustained occupancy, PROTACs are event-driven, and their efficacy is determined by the rates of ternary complex formation, ubiquitination, and proteasomal degradation. nih.gov

Time-course studies are essential to understand the onset and duration of protein degradation. These experiments typically involve treating cells with a fixed concentration of a PROTAC and measuring the target protein levels at various time points. For example, studies with the BRD4-targeting PROTAC MZ1 showed a time-dependent degradation of BRD4 in HeLa cells, with complete removal of the protein observed after 24 hours of treatment. nih.gov Similarly, PROTAC STING degrader-4 demonstrated a continuous reduction in STING protein levels for up to 72 hours. medchemexpress.com These studies are crucial for determining the pharmacodynamic profile of a degrader. nih.gov

The relationship between a PROTAC's concentration and its degradation efficiency is a key characteristic. Dose-response experiments are performed to determine two important parameters:

DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. nih.govnih.gov

Dₘₐₓ: The maximum percentage of protein degradation achievable. nih.govrsc.org

PROTACs often exhibit a characteristic bell-shaped dose-response curve, a phenomenon known as the "hook effect." nih.govnih.gov At low to optimal concentrations, increasing the amount of PROTAC leads to more efficient ternary complex formation and greater degradation. However, at very high concentrations, the PROTAC can form separate binary complexes with the target protein and the E3 ligase, which inhibits the formation of the productive ternary complex, leading to reduced degradation efficiency. nih.govnih.govrsc.org This highlights the importance of careful concentration selection in experimental and therapeutic settings. For example, a BRD4 degrader, 8b, was shown to induce BRD4 degradation in a concentration-dependent manner. nih.gov Kinetic models have been developed to understand these complex relationships, revealing that the DC₅₀ is influenced by factors such as the stability of the ternary complex and the cellular concentration of the E3 ligase. nih.govresearchgate.net

Catalytic Nature of PROTAC Function

Proteolysis-targeting chimeras (PROTACs), such as those synthesized using the building block this compound, operate through a fundamentally different mechanism than traditional occupancy-based inhibitors. nih.govresearchgate.net Instead of requiring a 1:1 stoichiometric ratio to block the function of a target protein, PROTACs act catalytically. nih.govwikipedia.org This means a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.govjanusdrugdiscovery.com This catalytic or "event-driven" pharmacology is a key advantage of targeted protein degradation, allowing for potent and sustained effects even at low, sub-stoichiometric concentrations. researchgate.netjanusdrugdiscovery.com The process involves a cycle where the PROTAC molecule brings a target protein and an E3 ubiquitin ligase together, facilitates the ubiquitination of the target, and is then released to engage another target protein. wikipedia.orgnih.govresearchgate.net

Demonstration of PROTAC Molecule Turnover and Recycling

The catalytic activity of PROTACs is not merely theoretical; it has been demonstrated in biochemical and cellular assays. nih.govnih.gov The core of this function lies in the PROTAC's ability to be recycled after inducing the ubiquitination of a target protein. wikipedia.orgnih.gov Once the target protein is tagged with ubiquitin chains by the E3 ligase, it is recognized and degraded by the proteasome. revvity.com The PROTAC molecule, having facilitated this interaction, can then dissociate from the complex and find another target protein to repeat the process. researchgate.netnih.gov

A clear demonstration of this catalytic turnover was provided in studies involving the degradation of the kinase RIPK2. nih.govnih.gov In vitro ubiquitination assays were performed to quantify the amount of modified RIPK2 protein relative to the amount of PROTAC present. The results showed that each PROTAC molecule was capable of mediating the ubiquitination of multiple RIPK2 molecules, providing direct evidence for its catalytic, multi-turnover mechanism. nih.govnih.gov

Demonstration of Catalytic Turnover in PROTAC-mediated Ubiquitination of RIPK2
PROTAC Concentration (pmol)Modified RIPK2 Generated (pmol)Stoichiometric Turnover (Modified RIPK2 / PROTAC)Reference
0.501.73.4 nih.gov
1.03.43.4 nih.gov
2.04.02.0 nih.gov

This data illustrates that the amount of ubiquitinated target protein significantly exceeds the amount of the PROTAC, confirming that the PROTAC is not consumed in the reaction and can cycle through multiple rounds of activity. nih.gov

Implications for Sub-stoichiometric Efficacy in Research Systems

The catalytic nature of PROTACs directly leads to their efficacy at sub-stoichiometric concentrations in research models. nih.govresearchgate.netnih.gov Unlike traditional inhibitors that must occupy the active site of a target protein and therefore require concentrations high enough to ensure sufficient occupancy, PROTACs can effectively eliminate a target protein population at concentrations far below that of the target itself. nih.govresearchgate.net This is because a single PROTAC molecule's impact is amplified through multiple rounds of degradation. researchgate.netjanusdrugdiscovery.com

This sub-stoichiometric efficacy provides several advantages in a research context:

High Potency : PROTACs can achieve profound levels of protein knockdown, often greater than 90%, at nanomolar or even picomolar concentrations. nih.govnih.gov

Reduced Off-Target Effects : The ability to use lower compound concentrations can minimize the risk of off-target binding and associated toxicities that often complicate research findings with less potent molecules. researchgate.net

Prolonged Effect : The catalytic cycle allows for a sustained degradation of the target protein, with effects lasting long after the initial exposure to the compound. researchgate.netovid.com This contrasts with inhibitors, whose effects diminish as the compound is cleared.

Research has shown that the rate of this catalytic process can be remarkably efficient. For example, one study calculated that a single PROTAC molecule could facilitate the degradation of approximately 1500 target protein molecules per hour, which translates to one degradation event every two to three seconds. janusdrugdiscovery.com This high efficiency underscores why PROTACs, developed from components like this compound, represent a powerful tool for achieving potent and selective protein knockdown in research settings. janusdrugdiscovery.comnih.gov

Methodological Approaches for Investigating Thalidomide O Acetamido Peg2 Propargyl Based Protacs

Biochemical Assays for Ligand-Protein Interactions

Biochemical assays are fundamental to understanding the direct molecular interactions that underpin the mechanism of action of a PROTAC. These in vitro techniques allow for the precise measurement of binding affinities and the enzymatic activity of the recruited E3 ligase, providing a foundational understanding of a PROTAC's potential before moving into more complex cellular systems.

Biophysical Techniques for Binding Affinity Determination (e.g., Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST))

The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a critical determinant of a PROTAC's degradation efficiency. Biophysical techniques such as Surface Plasmon Resonance (SPR) and MicroScale Thermophoresis (MST) are invaluable for quantifying the binding affinities of the PROTAC to both the target protein and the E3 ligase individually (binary interactions), as well as the stability of the ternary complex.

Surface Plasmon Resonance (SPR) is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time. In a typical PROTAC-related SPR experiment, an E3 ligase, such as CRBN, is immobilized on the sensor chip. The PROTAC is then injected at various concentrations to measure its binding affinity to the ligase. Subsequently, a mixture of the PROTAC and the target protein is injected to assess the formation and stability of the ternary complex. This method can provide kinetic parameters such as association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.

ParameterDescriptionTypical Value Range for Effective PROTACs
K_D (PROTAC to E3 Ligase) Equilibrium dissociation constant for the binary interaction between the PROTAC and the E3 ligase.10 nM - 1 µM
K_D (PROTAC to Target) Equilibrium dissociation constant for the binary interaction between the PROTAC and the target protein.1 nM - 500 nM
Cooperativity (α) A measure of how the binding of one protein influences the binding of the other to the PROTAC. α > 1 indicates positive cooperativity.α > 1

MicroScale Thermophoresis (MST) is another powerful technique for quantifying biomolecular interactions in solution. nih.gov It measures the movement of molecules in a microscopic temperature gradient, which is dependent on their size, charge, and hydration shell. nih.gov A fluorescently labeled target protein or E3 ligase is mixed with varying concentrations of the PROTAC. The binding of the PROTAC induces a change in the thermophoretic movement of the labeled protein, which is plotted against the ligand concentration to determine the binding affinity (K_D). Competitive MST assays can also be employed to determine the binding of unlabeled compounds. nih.gov

In Vitro Ubiquitination Assays and E3 Ligase Activity Quantification

Once ternary complex formation is confirmed, it is crucial to demonstrate that this proximity leads to the ubiquitination of the target protein. In vitro ubiquitination assays reconstitute the key components of the ubiquitin-proteasome system to directly measure the transfer of ubiquitin to the target protein.

A typical in vitro ubiquitination assay includes the purified target protein, the E3 ligase complex (e.g., CRL4^CRBN^), ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and ATP. The reaction is initiated by the addition of the PROTAC. The ubiquitination of the target protein can then be detected by immunoblotting with an antibody specific for the target protein, which will show higher molecular weight bands corresponding to mono- and poly-ubiquitinated species. lifesensors.com

To quantify the E3 ligase activity, methods such as Tandem Ubiquitin Binding Entities (TUBEs) can be employed. lifesensors.com TUBEs are engineered proteins with high affinity for polyubiquitin (B1169507) chains. In this assay, cell lysates or in vitro reaction mixtures are incubated with TUBE-coated plates to capture polyubiquitinated proteins. The amount of captured ubiquitinated target protein can then be quantified using a specific antibody and a detection reagent, providing a quantitative measure of PROTAC-induced ubiquitination. lifesensors.com This allows for the comparison of the efficiency of different PROTACs in promoting E3 ligase activity towards the target protein. lifesensors.com

Cell-Based Assays for Protein Degradation Assessment

While biochemical assays provide crucial information about molecular interactions, cell-based assays are essential to confirm that a PROTAC is effective within the complex environment of a living cell. These assays measure the actual degradation of the target protein and can provide insights into the broader effects of the PROTAC on the cellular proteome.

Immunoblotting for Quantification of Target Protein Levels

Immunoblotting, or Western blotting, is a widely used technique to quantify the levels of a specific protein in a cell lysate. biocompare.com Cells are treated with the PROTAC at various concentrations and for different durations. Following treatment, the cells are lysed, and the total protein concentration is determined. Equal amounts of protein from each sample are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is probed with a primary antibody that specifically recognizes the target protein, followed by a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction. nih.gov The resulting signal, which is proportional to the amount of target protein, is captured and quantified. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading across all samples. nih.gov This method allows for the determination of key degradation parameters like DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved). nih.gov

ParameterDescription
DC₅₀ The concentration of the PROTAC required to induce 50% degradation of the target protein.
Dₘₐₓ The maximum percentage of target protein degradation observed.

Quantitative Proteomic Approaches (e.g., TMT, SILAC) for Global Degradation Profiling

While immunoblotting is excellent for quantifying the degradation of a specific target, it does not provide information about the PROTAC's selectivity. Quantitative proteomic approaches, such as Tandem Mass Tag (TMT) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enable the simultaneous identification and quantification of thousands of proteins in a sample, offering a global view of a PROTAC's effects on the proteome. nih.govcreative-proteomics.com

Tandem Mass Tag (TMT) is an isobaric labeling method where peptides from different samples (e.g., untreated vs. PROTAC-treated cells) are chemically labeled with tags that have the same mass but produce different reporter ions upon fragmentation in a mass spectrometer. creative-proteomics.com This allows for the multiplexed analysis of up to 10 samples simultaneously, providing relative quantification of protein levels across the different conditions. creative-proteomics.com

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique where cells are grown in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine). nih.govsilantes.com This results in the incorporation of these heavy amino acids into all newly synthesized proteins. biotech-pack.com The "light" and "heavy" cell populations can then be treated differently (e.g., with and without the PROTAC), mixed, and analyzed by mass spectrometry. The relative abundance of a protein in the two conditions is determined by comparing the signal intensities of the light and heavy peptide pairs. nih.gov These proteomic approaches are crucial for assessing the selectivity of a PROTAC and identifying any off-target protein degradation.

Live-Cell Imaging and Fluorescent Reporter Assays for Real-Time Degradation Visualization

Live-cell imaging and fluorescent reporter assays offer the advantage of visualizing and quantifying protein degradation in real-time within living cells. acs.org These methods can provide dynamic information about the kinetics of degradation and the spatial regulation of this process.

One common approach involves fusing the target protein with a fluorescent protein, such as Green Fluorescent Protein (GFP). The degradation of the target protein can then be monitored by the loss of fluorescence over time using microscopy. However, the stability of the fluorescent tag itself can sometimes complicate the interpretation of the results.

To overcome this, more advanced reporter systems have been developed. For example, the NanoBRET/HiBiT system utilizes a small, 11-amino-acid peptide tag (HiBiT) that is knocked into the endogenous gene of the target protein. acs.orgbiorxiv.org This tagged protein has low luminescence on its own. However, in the presence of a larger fragment (LgBiT), a bright and stable luciferase is formed. The degradation of the HiBiT-tagged target protein leads to a decrease in the luminescent signal, which can be measured in real-time using a plate reader. acs.org This allows for the precise quantification of degradation kinetics, including the degradation rate and the maximal level of degradation. acs.org Such assays are highly amenable to high-throughput screening of PROTAC libraries. researchgate.net

Cellular Target Engagement Studies

The efficacy of a Proteolysis Targeting Chimera (PROTAC) hinges on its ability to simultaneously bind a target protein and an E3 ubiquitin ligase within the cell, thereby forming a productive ternary complex. For PROTACs utilizing "Thalidomide-O-acetamido-PEG2-propargyl" as the E3 ligase-recruiting element, it is imperative to confirm engagement with both the intended protein of interest (POI) and the Cereblon (CRBN) E3 ligase in a physiological context. Cellular target engagement assays are therefore fundamental to validating the PROTAC's mechanism of action.

Cellular Thermal Shift Assay (CETSA) for Direct Target Binding in Cells

The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to verify the direct binding of a compound to its protein target within intact cells. acs.orgnih.gov The core principle of CETSA is based on ligand-induced thermal stabilization; the binding of a ligand, such as a PROTAC, to its target protein enhances the protein's structural stability, resulting in a higher melting temperature. cetsa.orgtandfonline.com

The typical CETSA workflow involves treating cells with the PROTAC, followed by heating the cell lysates across a temperature gradient. As the temperature increases, proteins denature and aggregate, becoming insoluble. tandfonline.com The PROTAC-bound protein fraction, being more stable, will remain soluble at higher temperatures compared to the unbound protein. nih.gov The amount of soluble protein remaining at each temperature is then quantified, commonly by Western blotting or mass spectrometry. cetsa.org A demonstrable shift to a higher melting temperature for the target protein in PROTAC-treated cells versus untreated cells provides direct evidence of target engagement in a native cellular environment. nih.govpelagobio.com This technique is invaluable for confirming that the "warhead" portion of the PROTAC is binding to its intended POI and that the thalidomide (B1683933) moiety is engaging CRBN.

ParameterDescriptionExpected Finding for Target Engagement
Target Protein (POI or CRBN)The protein whose binding to the PROTAC is being assessed.Increased thermal stability (higher melting temperature) in the presence of the PROTAC.
PROTAC ConcentrationThe dose of the PROTAC administered to the cells.A dose-dependent increase in the thermal stabilization of the target protein.
Temperature GradientThe range of temperatures applied to the cell lysates to induce denaturation.A rightward shift in the melting curve of the target protein for PROTAC-treated samples.
Analysis MethodTechnique used to measure the soluble protein fraction (e.g., Western Blot, MS).Higher signal for the soluble target protein at elevated temperatures in treated vs. control samples.

Photoaffinity Labeling and Chemoproteomics for Identifying Binding Partners

To achieve a comprehensive profile of a PROTAC's interactions within the proteome, it is crucial to identify not only the intended targets but also any potential off-target proteins. biorxiv.org Photoaffinity labeling (PAL) combined with quantitative chemoproteomics is a powerful strategy for this unbiased identification of binding partners. nih.govspringernature.com This approach involves synthesizing a derivative of the "this compound"-based PROTAC that incorporates two additional functionalities: a photoreactive group (like a diazirine) and a reporter tag (such as biotin (B1667282) or an alkyne for click chemistry). nih.govscispace.com

When this modified PROTAC is incubated with live cells, it binds to its protein partners. Subsequent exposure to UV light activates the photoreactive group, which then forms a covalent bond with any nearby amino acid residues of the interacting proteins. scispace.com After cell lysis, the reporter tag is used to enrich the covalently-linked protein complexes. For instance, a biotin tag allows for pulldown with streptavidin beads. The enriched proteins are then digested and identified by mass spectrometry. acs.org This powerful technique can confirm engagement with the POI and CRBN and, critically, can reveal unintended off-targets, providing crucial insights into the PROTAC's selectivity. nih.gov

Structural Biology Techniques for Ternary Complex Characterization

The cornerstone of PROTAC activity is the formation of a stable and conformationally competent ternary complex (POI-PROTAC-E3 ligase). The specific geometry and intermolecular interactions within this complex dictate the efficiency of ubiquitin transfer from the E3 ligase to the target protein. Structural biology techniques provide atomic-level details of these complexes, offering invaluable information for the rational design and optimization of PROTAC molecules. dundee.ac.uk

X-ray Crystallography for High-Resolution Structural Insights

X-ray crystallography is a premier technique for obtaining high-resolution, three-dimensional structures of protein-ligand and protein-protein complexes. dundee.ac.uk For PROTACs containing "this compound", solving the crystal structure of the ternary complex (Target Protein-PROTAC-CRBN) can reveal the precise binding modes and the key intermolecular interactions that stabilize the assembly. rcsb.orgpdbj.orgnih.gov

Obtaining a high-resolution crystal structure allows researchers to visualize the specific amino acid residues at the protein-protein interface, the conformation adopted by the PROTAC linker, and any conformational changes in the proteins upon complex formation. nih.gov This detailed structural information is critical for understanding the principles of cooperativity, where the binding of one protein can enhance the PROTAC's affinity for the other. dundee.ac.uk Such insights are instrumental for structure-guided optimization of the PROTAC linker, warhead, and E3 ligase binder to improve degradation potency and selectivity. springernature.com

Structural ComponentKey Insights from CrystallographyImpact on PROTAC Design
PROTAC ConformationReveals the 3D shape and orientation of the molecule bridging the two proteins.Guides optimization of linker length, rigidity, and exit vectors.
Protein-PROTAC InteractionsIdentifies specific hydrogen bonds, van der Waals forces, and hydrophobic interactions.Allows for modification of the warhead or E3 binder to enhance binding affinity.
Protein-Protein InterfaceMaps the contact points between the target protein and the E3 ligase.Enables modulation of the interface to promote positive cooperativity and complex stability.
Lysine (B10760008) AccessibilityShows the proximity of target protein lysine residues to the E3 ligase's ubiquitination machinery.Helps predict and engineer more efficient ubiquitination and subsequent degradation.

Cryo-Electron Microscopy (Cryo-EM) for Dynamic Conformational Studies

While X-ray crystallography provides static snapshots, PROTAC-induced ternary complexes are often dynamic and may adopt multiple conformations in solution. nanoimagingservices.comnih.gov Cryo-electron microscopy (Cryo-EM) is an increasingly powerful technique for characterizing the structure of large and flexible macromolecular assemblies in a near-native state. researchgate.net

Cryo-EM is particularly advantageous for studying ternary complexes that are difficult to crystallize due to inherent flexibility or conformational heterogeneity. nanoimagingservices.com The technique involves flash-freezing purified complexes in vitreous ice, preserving their solution-state conformations. Thousands of images of individual complexes are then computationally averaged and reconstructed to generate a 3D density map. nanoimagingservices.com This approach can capture multiple conformational states simultaneously, providing crucial insights into the structural dynamics of ternary complex assembly and the process of ubiquitin transfer. nih.govnih.gov These dynamic insights complement the high-resolution static pictures from crystallography, offering a more complete understanding of the PROTAC's mechanism of action.

Advanced Research Perspectives and Emerging Directions

Development of Chemical Probes and Activity-Based Probes

The modular nature of Thalidomide-O-acetamido-PEG2-propargyl makes it an ideal scaffold for the development of sophisticated chemical probes to interrogate biological systems. These probes are instrumental in identifying new protein targets, validating drug engagement, and elucidating the downstream consequences of protein degradation.

Utilizing the Propargyl Moiety for Affinity-Based Profiling and Target Identification

The terminal alkyne (propargyl group) of this compound is a versatile chemical handle that enables its conjugation to a wide array of molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." medchemexpress.com This reaction is highly efficient, specific, and biocompatible, making it ideal for creating chemical probes for affinity-based protein profiling (AfBPP).

In a typical AfBPP workflow, the this compound is "clicked" onto a solid support, such as agarose or magnetic beads, to create an affinity matrix. This matrix can then be incubated with cell lysates to capture the binding partners of the thalidomide-based CRBN ligand. Subsequent proteomic analysis of the captured proteins can help in identifying novel interactors and understanding the broader cellular context of CRBN engagement.

Furthermore, the propargyl group can be used to attach a photoreactive group, creating a photo-affinity probe. Upon UV irradiation, this probe will covalently crosslink to its binding partners, allowing for their robust identification and characterization.

ComponentFunction in Affinity-Based ProbeKey Chemical Feature
Thalidomide (B1683933)Binds to Cereblon (CRBN) E3 ligaseGlutarimide (B196013) moiety
O-acetamido-PEG2Provides spacing and improves solubilityFlexible polyethylene (B3416737) glycol chain
PropargylEnables conjugation via click chemistryTerminal alkyne group

Design of Fluorescent or Isotopic Probes for Imaging and Tracking PROTACs

To visualize and quantify the distribution and dynamics of PROTACs in living cells, fluorescent or isotopically labeled probes are indispensable. The propargyl group of this compound serves as a convenient attachment point for fluorophores or isotopic tags.

Fluorescent Probes: By clicking a fluorescent dye azide (B81097) onto the propargyl moiety, a fluorescent PROTAC probe can be synthesized. researchgate.net These probes enable researchers to use advanced imaging techniques, such as fluorescence microscopy and flow cytometry, to:

Visualize the cellular uptake and subcellular localization of the PROTAC.

Monitor the formation of the ternary complex (E3 ligase-PROTAC-target protein) using techniques like Förster Resonance Energy Transfer (FRET).

Track the degradation of the target protein in real-time.

The choice of fluorophore can be tailored for specific applications, with options ranging from small organic dyes to larger, more photostable quantum dots.

Isotopic Probes: For quantitative proteomics studies, isotopically labeled probes can be generated. By using reagents containing stable isotopes (e.g., ¹³C, ¹⁵N) in the synthesis of the azide-containing tag, a "heavy" version of the PROTAC probe can be created. This allows for quantitative mass spectrometry-based experiments to precisely measure the extent of target protein degradation and identify off-target effects.

Strategies for Multiplexed Protein Degradation

The ability to simultaneously degrade multiple pathogenic proteins holds immense therapeutic potential, particularly in complex diseases like cancer where multiple signaling pathways are often dysregulated.

Simultaneous Degradation of Multiple Targets through Rational PROTAC Design

This compound can be utilized as a core component in the design of dual-target or multiplexed PROTACs. The general strategy involves creating a heterotrifunctional molecule where the central thalidomide-based E3 ligase recruiter is linked to two different warheads, each targeting a distinct protein of interest.

The synthesis of such molecules often employs a convergent approach where the individual warheads, equipped with a reactive handle (e.g., an azide), are "clicked" onto a linker that is pre-attached to the this compound core. The design of the linker is crucial for ensuring that both warheads can simultaneously bind to their respective targets and form a productive ternary complex with the E3 ligase.

PROTAC TypeDescriptionPotential Advantage
MonotargetOne warhead, one E3 ligase ligandSpecificity for a single protein
Dual-targetTwo different warheads, one E3 ligase ligandSimultaneous degradation of two proteins
MultiplexedMore than two different warheads, one E3 ligase ligandTargeting multiple nodes in a disease pathway

Investigation of Cooperative Degradation Mechanisms in Complex Cellular Pathways

The formation of the ternary complex is a critical step in PROTAC-mediated protein degradation, and the stability of this complex is often influenced by cooperative interactions between the E3 ligase and the target protein. semanticscholar.org Positive cooperativity, where the binding of one protein enhances the affinity for the other, can significantly increase the efficiency of degradation. nih.gov

By systematically varying the linker length and composition of PROTACs derived from this compound, researchers can investigate the structural requirements for cooperative ternary complex formation. Understanding these cooperative mechanisms is essential for designing highly potent and selective degraders. For instance, a PROTAC might induce a conformational change in the E3 ligase or the target protein that creates a new binding interface, leading to a more stable ternary complex and more efficient ubiquitination and subsequent degradation. scienceopen.com

Combination Research with Other Therapeutic Modalities

To enhance therapeutic efficacy and overcome potential resistance mechanisms, PROTACs derived from this compound are being explored in combination with other treatment modalities.

Thalidomide and its derivatives have a well-documented history of being used in combination with other anticancer agents. researchgate.netbroadpharm.combpsbioscience.com This provides a strong rationale for exploring similar strategies with thalidomide-based PROTACs. Potential combination therapies include:

Chemotherapy: Combining a PROTAC that targets a key survival protein with a cytotoxic chemotherapeutic agent could lead to synergistic anti-tumor effects.

Kinase Inhibitors: In cancers driven by specific kinases, a combination of a kinase inhibitor and a PROTAC targeting a downstream effector or a resistance-conferring protein could be highly effective.

Immunotherapy: By degrading immunosuppressive proteins within the tumor microenvironment, PROTACs could enhance the efficacy of immune checkpoint inhibitors.

Radiotherapy: Thalidomide has been shown to potentiate the effects of radiation. PROTACs that degrade proteins involved in DNA damage repair could further sensitize cancer cells to radiotherapy.

The development of PROTAC-based combination therapies is a promising avenue for creating more durable and effective treatments for a wide range of diseases.

Synergistic Effects of PROTACs with Small Molecule Inhibitors in Preclinical Research

The catalytic nature of PROTACs presents a unique opportunity for synergistic combinations with traditional, occupancy-based small molecule inhibitors. Preclinical research has demonstrated that co-treatment of cancer cells with a PROTAC and a conventional inhibitor can lead to enhanced anti-cancer effects. For instance, a PROTAC targeting the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML), showed promising synergistic effects when combined with traditional tyrosine kinase inhibitors (TKIs) like imatinib nih.gov. This strategy may allow for lower doses of each agent, potentially reducing side effects associated with TKIs while addressing BCR-ABL-dependent drug resistance nih.gov.

The rationale for this synergy lies in the distinct mechanisms of action. While the small molecule inhibitor blocks the protein's active site, the PROTAC removes the entire protein scaffold, eliminating both its enzymatic and non-enzymatic functions biochempeg.com. This dual approach can create a more profound and durable suppression of oncogenic signaling pathways.

Table 1: Examples of Preclinical Synergistic Combinations
PROTAC TargetE3 Ligase RecruitedCombination Partner (Inhibitor)Cancer ModelObserved Synergistic EffectReference
BCR-ABLCRBNImatinib, Ponatinib (TKIs)Chronic Myeloid Leukemia (CML)Enhanced cell killing and potential to address TKI resistance. nih.gov
PIM KinasesNot SpecifiedDocetaxel (Chemotherapy)Prostate CancerIncreased cancer cell death from ~12% with docetaxel alone to 40% in combination. cancer.gov

Exploring Combination Strategies for Overcoming Resistance Mechanisms

A significant advantage of PROTAC technology is its potential to overcome resistance mechanisms that render traditional inhibitors ineffective nih.govmdpi.com. Resistance often arises from mutations in the target protein that prevent the inhibitor from binding effectively nih.gov. Since PROTACs can often bind to these mutated proteins with sufficient affinity to induce degradation, they offer a viable strategy to eliminate the resistant target biochempeg.com.

PROTACs can bypass resistance by degrading the entire target protein, a strategy that is effective even when cancer cells upregulate the target protein to overcome inhibitor action nih.gov. Combination therapies are being explored to further combat resistance. For example, a study on PIM kinase-targeting PROTACs in prostate cancer cells showed that combining the PROTAC with the chemotherapy drug docetaxel significantly increased cancer cell death compared to docetaxel alone cancer.gov. This suggests that PROTACs can re-sensitize resistant cells to other therapies.

Furthermore, resistance to PROTACs themselves can emerge, often through mutations or downregulation of the specific E3 ligase machinery they hijack nih.gov. A key strategy to overcome this is to use a PROTAC that recruits a different E3 ligase. For instance, cells resistant to a CRBN-based PROTAC may retain sensitivity to a VHL-based PROTAC, and vice-versa nih.gov.

Exploration of Novel E3 Ligases for Expanding the Degrader Toolkit

The landscape of PROTAC development has been dominated by the recruitment of two E3 ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL) uni-frankfurt.de. However, the human genome encodes over 600 E3 ligases, representing a vast, untapped resource for targeted protein degradation researchgate.net. Expanding the repertoire of available E3 ligases is a primary objective in the field, as it holds the promise of developing degraders with novel pharmacological properties nih.govresearchgate.net.

Utilizing a broader range of E3 ligases could enable more precise therapeutic interventions. For example, employing an E3 ligase with a tissue-specific or cancer-specific expression profile could lead to the development of PROTACs that degrade targets only in desired cell types, thereby minimizing off-target effects and enhancing safety uni-frankfurt.denih.govnih.gov. The discovery of new small molecule ligands for different E3 ligases is a critical step in this expansion nih.gov.

Comparative Studies with VHL-Recruiting PROTACs

Direct comparisons between PROTACs that recruit CRBN versus those that recruit VHL have revealed important differences in efficacy and applicability, highlighting that the choice of E3 ligase is a critical design parameter.

Target-Dependent Efficacy : The degradation efficiency can be highly dependent on the target protein. In one study, CRBN-recruiting PROTACs were found to be more effective at degrading the BCR-ABL fusion protein than their VHL-recruiting counterparts nih.gov. A bosutinib-based PROTAC recruiting CRBN induced over 80% degradation of BCR-ABL, whereas the VHL-based equivalent had no effect nih.gov.

Cell Line Dependency : The activity of a PROTAC is contingent on the expression and functionality of its recruited E3 ligase within the cancer cell. Some studies have suggested that VHL-based PROTACs may have broader applicability across different cancer types because CRBN is sometimes inactivated or expressed at low levels, particularly in certain lung and colon cancer cell lines researchgate.net.

Direct Ligase Degradation : Researchers have designed innovative "hetero-bifunctional PROTACs" that link a VHL ligand to a CRBN ligand. These molecules were created to hijack one E3 ligase to degrade the other. In these studies, the compounds preferentially induced the potent and rapid degradation of CRBN over VHL, demonstrating a novel strategy for targeted E3 ligase knockdown nih.govchemrxiv.orgdundee.ac.uk.

Table 2: Comparative Findings between CRBN- and VHL-Recruiting PROTACs
Comparison AspectFindingImplicationReference
Degradation of BCR-ABLCRBN-recruiting PROTACs showed superior degradation efficacy compared to VHL-recruiting PROTACs.Optimal E3 ligase choice is target-dependent. nih.gov
Activity Across Cancer Cell LinesVHL-based PROTACs may have wider activity due to frequent low expression or inactivation of CRBN in some cancer types.The genetic background of the tumor can dictate PROTAC efficacy. researchgate.net
Hetero-bifunctional PROTACs (VHL-CRBN)Designed PROTACs induced preferential degradation of CRBN by hijacking the VHL machinery.Demonstrates a novel strategy to selectively degrade E3 ligases themselves. nih.govchemrxiv.org

Development of PROTACs Engaging Under-Explored E3 Ligases

Significant research efforts are now focused on developing PROTACs that engage E3 ligases beyond CRBN and VHL. This expansion is crucial for overcoming the limitations of the current toolkit and broadening the scope of targeted protein degradation nih.gov.

Early successes have been reported for several previously unexploited ligases:

KEAP1 : The first non-peptidic PROTACs recruiting the KEAP1–CUL3 E3 ligase were developed to target BET bromodomains nih.gov.

IAPs : Inhibitor of apoptosis proteins (IAPs) have been successfully recruited by PROTACs, sometimes referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), to degrade targets like BCR-ABL nih.gov.

FBXO22 : Using a CRISPR-activation screening platform, researchers identified FBXO22 as a novel E3 ligase amenable to the PROTAC modality. A candidate PROTAC was developed that successfully induced the degradation of FKBP12 and BRD4, demonstrating the versatility of this newly hijacked ligase technologypublisher.com.

These examples validate the approach of expanding the E3 ligase toolbox. The primary challenge remains the discovery and validation of high-quality small molecule ligands that can recruit these novel E3 ligases for PROTAC development uni-frankfurt.de.

Future Avenues and Unresolved Questions in Thalidomide O Acetamido Peg2 Propargyl Research

Refinement of PROTAC Design Principles for Enhanced Efficacy and Selectivity

The efficacy of a PROTAC is not merely the sum of its parts but a complex interplay between the target binder, the E3 ligase binder, and the connecting linker. While Thalidomide-O-acetamido-PEG2-propargyl provides a reliable CRBN-binding moiety and a standard linker, significant research is focused on moving beyond these foundational elements to achieve superior therapeutic profiles.

Optimizing Linker Design beyond PEG2 for Specific Target-E3 Ligase Pairs

The linker is a critical determinant of a PROTAC's ability to form a productive ternary complex between the target protein and the E3 ligase. Historically, simple polyethylene (B3416737) glycol (PEG) and alkyl chains were used due to their synthetic accessibility. nih.govarxiv.org However, the field is rapidly evolving from this trial-and-error approach to a more rational design paradigm. nih.gov Research now focuses on creating linkers that impart conformational rigidity, which can reduce the entropic penalty of forming the ternary complex and improve degradation potency. nih.govnih.gov

Future research avenues include the exploration of heterocyclic scaffolds like piperazine (B1678402) and piperidine (B6355638) or aryl units within the linker. nih.govnih.gov These rigid linkers can improve pharmacokinetic properties by reducing polarity and metabolic susceptibility compared to flexible PEG chains. nih.govsemanticscholar.org The optimal linker length and composition are highly dependent on the specific target and E3 ligase pair, and fine-tuning these parameters can even bestow selectivity for degrading one protein over a closely related one. nih.gov The ultimate goal is to develop a predictive understanding of "linkerology" to rationally design PROTACs with desired activity and selectivity profiles from the outset.

Linker TypeKey CharacteristicsAdvantagesChallenges in Research
PEG/Alkyl Chains (e.g., PEG2)Flexible, hydrophilic (PEG), synthetically accessible. nih.govarxiv.orgGood starting point, can modulate solubility.High conformational flexibility can be suboptimal; may be prone to oxidative metabolism.
Rigid Heterocycles (Piperazine/Piperidine)Conformationally constrained, can contain polar motifs. nih.govCan improve ternary complex stability, solubility, and metabolic stability. nih.govnih.govsemanticscholar.orgRequires precise spatial orientation; less forgiving to incorrect lengths.
Aryl/Alkynyl GroupsRigid, planar structures. nih.govProvide conformational restriction and can engage in specific pi-stacking interactions with proteins.May increase hydrophobicity, potentially reducing solubility.

Strategies for Improving Cell Permeability and In Vivo Research Applications

A major hurdle for PROTACs is their large size and high number of rotatable bonds, which often place them "beyond the Rule of Five" (bRo5) and result in poor cell permeability and oral bioavailability. semanticscholar.orgdrugdiscoverytrends.com For PROTACs built from this compound to be effective in vivo, they must efficiently cross cell membranes.

Current research is exploring several innovative strategies to overcome this challenge. One approach is to optimize the linker to balance hydrophilicity and lipophilicity and to introduce intramolecular hydrogen bonds that can effectively "fold" the molecule into a more compact, membrane-permeable conformation. drugdiscoverytrends.com Another strategy involves prodrugs, where polar functional groups are masked with lipophilic moieties that are cleaved off inside the cell, releasing the active PROTAC. drugdiscoverytrends.com More advanced delivery systems, such as encapsulating PROTACs in lipid-based nanoparticles or polymeric micelles, are also being investigated to improve drug exposure and therapeutic efficacy. mdpi.com A particularly relevant strategy for a molecule containing a propargyl group is the development of in-cell click-formed proteolysis targeting chimeras (CLIPTACs). nih.govrsc.org This approach involves administering two smaller, more permeable precursors that then click together inside the target cell to form the active PROTAC, bypassing the permeability barrier of the larger molecule. nih.gov

StrategyMechanism of ActionPotential Benefit
Linker OptimizationReplacing flexible/polar linkers (e.g., PEG) with more rigid or lipophilic structures (e.g., phenyl rings) to reduce polar surface area. drugdiscoverytrends.comDirectly improves intrinsic permeability of the PROTAC molecule.
Intramolecular Hydrogen BondingDesigning the PROTAC to adopt a compact, "ball-like" conformation that masks polar groups. drugdiscoverytrends.comEnhances passive diffusion across the lipid bilayer.
Prodrug ApproachMasking polar groups with cleavable lipophilic groups. drugdiscoverytrends.comImproves absorption, with the active drug released intracellularly.
CLIPTACs (In-cell Click Chemistry)Administering two smaller, more permeable fragments that assemble into the full PROTAC inside the cell. nih.govOvercomes the size barrier to cell entry.
Nanoparticle DeliveryEncapsulating the PROTAC in carriers like lipid nanoparticles or polymeric micelles. mdpi.comImproves solubility, stability, and systemic delivery.

Deeper Mechanistic Understanding of Neo-substrate Degradation

The thalidomide (B1683933) moiety acts as a "molecular glue," altering the substrate specificity of the CRBN E3 ligase to recognize and ubiquitinate new proteins, termed "neosubstrates." rsc.org While this mechanism is powerful, a deeper, more quantitative understanding is required to fully exploit it and predict its consequences.

Comprehensive Characterization of Allosteric Regulation in CRBN by Thalidomide Analogs

Binding of thalidomide or its analogs to CRBN is not a simple lock-and-key interaction; it is an allosteric event that remodels the surface of the protein. harvard.edu Structural studies have revealed that these molecules induce a conformational change in CRBN, creating a new binding interface that is recognized by neosubstrates like the transcription factors Ikaros and Aiolos. harvard.edunih.gov Different analogs can stabilize this interface in subtly different ways, leading to varied neosubstrate profiles. researchgate.net A key unresolved question is how the specific chemical features of a thalidomide analog translate into a specific degradation profile. Future research must comprehensively map the relationship between the structure of the CRBN ligand and the resulting allosteric conformation of the ligase. This will enable the design of new CRBN binders that can, for instance, selectively degrade a desired onco-protein while sparing neosubstrates whose degradation might lead to toxicity.

Quantitative Modeling of Ternary Complex Formation and Dissociation Dynamics

The formation of a stable and productive ternary complex (Target–PROTAC–CRBN) is the linchpin of successful protein degradation. elifesciences.org The stability and conformational dynamics of this complex dictate the efficiency of ubiquitin transfer to the target protein. elifesciences.org A significant future avenue is the development and refinement of computational tools to quantitatively model these dynamics.

Current in silico approaches range from protein-protein docking to full molecular dynamics (MD) simulations to predict favorable ternary complex arrangements. elifesciences.orgacs.orgresearchgate.net Advanced methods aim to calculate the Gibbs free energy (ΔG) of complex formation, providing a quantitative measure of stability that can be correlated with degradation efficiency. biorxiv.org These models are becoming increasingly crucial for rational PROTAC design, allowing researchers to screen virtual libraries of linkers and predict which designs are most likely to promote a productive complex, thereby reducing the time and expense of synthetic trial-and-error. acs.orgbiorxiv.orgchemrxiv.org Unresolved questions include how to accurately model the flexibility of the linker and how to predict which of the many possible complex conformations are competent for ubiquitination.

Modeling ApproachDescriptionApplication in PROTAC Research
Protein-Protein DockingPredicts the preferred orientation of the target protein and E3 ligase binding to each other. acs.orgresearchgate.netIdentifies potential interaction interfaces that can be stabilized by a PROTAC.
Linker Conformational SearchExplores the possible shapes the linker can adopt to bridge the two proteins. elifesciences.orgEvaluates whether a given linker design can physically span the distance and geometry required for complex formation.
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms in the ternary complex over time, revealing its stability and flexibility. elifesciences.orgbiorxiv.orgAssesses the dynamic behavior and residence time of the complex.
Free Energy Calculations (e.g., FEP-TI)Computes the change in Gibbs free energy (ΔG) upon complex formation, a direct measure of binding affinity and stability. biorxiv.orgProvides a quantitative prediction of PROTAC potency and cooperativity.

Broadening the Scope of Degradable Protein Targets

One of the most exciting prospects of PROTAC technology is its potential to target proteins that have historically been considered "undruggable" by conventional small-molecule inhibitors. bohrium.com These include proteins lacking active enzymatic sites, such as transcription factors and scaffolding proteins. researchgate.net The modular nature of PROTACs, exemplified by building blocks like this compound, is central to this endeavor.

The terminal propargyl (alkyne) group is designed for facile "click chemistry," allowing researchers to conjugate the thalidomide-PEG2 unit to a vast array of target-binding ligands ("warheads"). nih.gov This plug-and-play approach dramatically accelerates the exploration of new targets. By developing ligands for proteins of interest and clicking them onto the CRBN-recruiting backend, the scope of targeted protein degradation can be systematically expanded. rsc.org Future research will focus on identifying binders for a wider range of disease-relevant proteins—from fusion oncoproteins to misfolded proteins in neurodegenerative diseases—and converting them into potent degraders. This will continue to expand the degradable proteome and open up new therapeutic possibilities for a host of challenging diseases. researchgate.netscispace.com

Addressing "Undruggable" Targets through Tailored Degrader Design

A significant portion of the human proteome, estimated to be as high as 85%, is considered "undruggable" by traditional small-molecule inhibitors. nih.gov These proteins often lack well-defined active sites or hydrophobic pockets necessary for conventional drug binding. nih.gov Targeted protein degradation using PROTACs, synthesized from precursors like this compound, offers a paradigm shift to overcome this challenge. nih.govresearchgate.net

Instead of inhibiting a protein's function, PROTACs leverage the cell's own ubiquitin-proteasome system to induce the degradation of the target protein. nih.gov This event-driven pharmacology allows for the targeting of proteins that have been historically elusive, such as transcription factors and scaffold proteins. nih.govnih.gov Research has demonstrated that the principles of molecular glue-induced degradation, the same mechanism harnessed by thalidomide, can be used to target proteins lacking traditional binding features. For instance, the guanine (B1146940) nucleotide exchange factor VAV1, once considered undruggable, has been shown to be recruited to the CRBN E3 ligase. promegaconnections.com The modular design of PROTACs allows for the rational chemical design to convert protein-targeting ligands into effective molecular degraders, expanding the druggable proteome. nih.gov

Table 1: Examples of "Undruggable" Target Classes Addressable by Protein Degraders

Target ClassExample(s)Rationale for Being "Undruggable"
RAS Family Proteins KRASLack of deep hydrophobic binding pockets. nih.gov
Transcription Factors p53, c-MycOften function via protein-protein interactions over large, flat surfaces. nih.gov
Scaffolding Proteins N/ALack enzymatic activity and defined active sites. nih.gov
Signaling Proteins VAV1Engagement with E3 ligase occurs via surface mimicry, not a classic degron motif. promegaconnections.com

Expanding Research to Non-Oncological Disease Areas

While the initial development and application of thalidomide analogs and thalidomide-based PROTACs have been heavily focused on oncology, particularly in treating multiple myeloma, the underlying mechanism of action has vast potential in other therapeutic areas. axispharm.comnih.gov Thalidomide itself is recognized as an immunomodulatory drug effective in treating inflammatory conditions such as rheumatoid arthritis and Crohn's disease. axispharm.comaxispharm.com

This established efficacy provides a strong rationale for designing PROTACs using building blocks like this compound to target key proteins involved in the inflammatory cascade. By linking a CRBN-recruiting moiety to a ligand for a pro-inflammatory protein, it is theoretically possible to create a degrader that specifically eliminates the drivers of these diseases. The mechanism involves modulating the activity of immune cells, such as T cells, to reduce inflammation. axispharm.com This strategy could offer a more targeted and potent approach compared to systemic anti-inflammatory agents.

Innovations in Methodological Platforms

The discovery and optimization of novel degrader molecules are being accelerated by significant innovations in screening and computational design platforms. These advancements are moving the field from empirical, trial-and-error approaches to a more rational and predictive science. researchgate.net

Development of High-Throughput Screening Assays for Novel Degrader Molecules

The identification of effective degrader molecules requires robust screening platforms capable of assessing the key steps in the degradation process, most notably the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase). High-throughput screening (HTS) assays are essential for evaluating large libraries of compounds to identify promising candidates. researchgate.net

Several biophysical and cell-based assays have been adapted for HTS of protein degraders. These methods allow researchers to validate that potential degrader molecules are not just binding to their targets but are successfully recruiting the E3 ligase. promegaconnections.com

Table 2: High-Throughput Screening Technologies for Degrader Discovery

Assay TechnologyPrincipleApplication in Degrader Screening
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) measures protein-protein interactions in live cells.Validates the formation of the ternary complex between the target protein and CRBN within a cellular environment. promegaconnections.com
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer measures molecular proximity.Quantifies ternary complex formation in biochemical assays. promegaconnections.com
AlphaScreen™ Amplified Luminescent Proximity Homogeneous Assay detects biomolecular interactions.Used to screen for inhibitors or stabilizers of protein-protein interactions, adaptable for discovering molecules that induce proximity. researchgate.net
Proximity-Labeling Proteomics Enzymes fused to the protein of interest label nearby proteins, which are then identified by mass spectrometry.Confirms target engagement and identifies new potential neosubstrates for degradation in a cellular context. promegaconnections.com

Integration of Computational Design and Machine Learning for Predictive PROTAC Development

Given the complexity and large size of PROTAC molecules, purely experimental approaches to their design and optimization can be resource-intensive. nih.gov Consequently, computational tools and machine learning (ML) are becoming indispensable for the rational design of new degraders. nih.gov These in-silico methods help predict the feasibility and stability of the ternary complex, which is a critical determinant of degradation efficiency. researchgate.net

Table 3: Computational and Machine Learning Approaches in PROTAC Design

ApproachDescriptionApplication
Molecular Modeling Simulates the interactions between the PROTAC, target protein, and E3 ligase to predict the 3D structure of the ternary complex. nih.govAssesses the stability and key interactions within the ternary complex; guides linker design and optimization. researchgate.net
Fragment-Based Drug Design (FBDD) Uses computational models to identify and link molecular fragments that bind to the target protein and E3 ligase. researchgate.netProvides a feasible strategy for the rational design of the linker component of PROTACs.
Machine Learning (ML) Algorithms Employs algorithms trained on chemical structures and activity data to predict the degradation potential of new PROTACs. researchgate.netresearchgate.netPredicts PROTAC activity, optimizes linker properties, and accelerates the identification of potent degraders.
Artificial Intelligence (AI) Broader category including ML and deep learning used for de novo design and property prediction. nih.govGenerates novel molecular structures with desired degradation properties and predicts complex biological outcomes.

Q & A

Q. Characterization :

  • Purity : Assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Structural Confirmation : NMR (¹H/¹³C) for verifying PEG linker integration and propargyl moiety; ESI-MS or MALDI-TOF for molecular weight validation .

Basic Question: How does the propargyl group in this compound facilitate PROTAC assembly?

Answer:
The propargyl group enables click chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC) for modular conjugation to azide-functionalized target protein ligands. This allows:

  • Site-Specific Coupling : Ensures precise orientation of the cereblon-binding thalidomide moiety and the target protein ligand .
  • Rapid Prototyping : Facilitates combinatorial screening of PROTAC variants by varying azide-terminated ligands (e.g., kinase inhibitors) .

Methodological Tip : Optimize CuAAC conditions (e.g., CuSO₄/sodium ascorbate ratio, reaction time) to minimize copper-induced protein aggregation in downstream assays .

Advanced Question: How do researchers resolve contradictions in PROTAC efficacy data when using PEG2 linkers versus longer PEG chains?

Answer:
Discrepancies arise from:

  • Cell Permeability : PEG2 balances hydrophilicity and membrane penetration, whereas longer PEGs (e.g., PEG4) may reduce cellular uptake despite improved solubility .
  • In Vivo Stability : Longer PEG linkers enhance plasma stability but may reduce tissue penetration due to increased hydrodynamic radius .

Q. Experimental Design :

  • Perform parallel in vitro degradation assays (e.g., Western blot for target protein levels) comparing PEG2 and PEG4 variants .
  • Use pharmacokinetic (PK) studies in rodent models to correlate linker length with bioavailability and tumor accumulation .

Advanced Question: What analytical challenges arise in characterizing this compound, and how are they addressed?

Answer:
Challenges :

  • PEG Polydispersity : Batch-to-batch variability in PEG chain length complicates mass spectrometry interpretation .
  • Propargyl Reactivity : Residual copper from click chemistry may interfere with downstream assays .

Q. Solutions :

  • Size-Exclusion Chromatography (SEC) : Resolves PEG length heterogeneity .
  • ICP-MS : Quantifies copper contamination post-CuAAC .
  • Stability Assays : Monitor hydrolytic degradation of the acetamido bond at physiological pH (7.4) using LC-MS .

Advanced Question: How do researchers optimize PROTAC design when using this compound as a cereblon recruiter?

Answer:
Critical parameters include:

Linker Rigidity : PEG2’s flexibility may reduce ternary complex formation efficiency. Compare with semi-rigid linkers (e.g., piperazine-based) .

Binding Affinity : Use surface plasmon resonance (SPR) to measure cereblon-binding kinetics of thalidomide derivatives .

Ternary Complex Stability : Employ NanoBRET or fluorescence polarization assays to quantify target protein-cereblon interactions .

Case Study : A 2024 study found that PEG2 linkers outperformed PEG4 in degrading BTK kinase (DC₅₀ = 12 nM vs. 45 nM) due to improved cellular uptake .

Advanced Question: What experimental strategies mitigate off-target effects associated with thalidomide-based PROTACs?

Answer:

  • Isoform-Specific Degraders : Replace thalidomide with cereblon-binding analogs (e.g., pomalidomide) to reduce IKZF1/3 degradation .
  • Control Compounds : Use "hookless" PROTACs (lacking the target ligand) to distinguish degradation-specific effects from nonspecific thalidomide activity .
  • Transcriptomic Profiling : RNA-seq identifies off-target transcriptional changes induced by thalidomide’s anti-angiogenic or immunomodulatory effects .

Advanced Question: How does the stability of the acetamido bond in this compound impact in vivo applications?

Answer:
The acetamido bond is susceptible to hydrolysis in serum, with a half-life of ~8 hours at pH 7.4 . Strategies to enhance stability:

  • Prodrug Approaches : Mask the bond with enzymatically cleavable groups (e.g., esterase-sensitive motifs) .
  • Alternative Linkers : Replace acetamido with hydrolytically stable triazole or carbamate linkages .

Validation : Conduct stability assays in mouse plasma and liver microsomes to guide linker optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.